molecular formula C25H17NO5S B2976761 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate CAS No. 610759-47-2

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate

Cat. No.: B2976761
CAS No.: 610759-47-2
M. Wt: 443.47
InChI Key: PTUUXCANDYVZNN-UHFFFAOYSA-N
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Description

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is a synthetic chromenone derivative featuring a benzothiazole moiety at the 3-position and a 2-methoxybenzoate ester at the 7-position of the chromen-4-one core.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17NO5S/c1-14-19(31-25(28)15-7-3-5-9-20(15)29-2)12-11-16-22(27)17(13-30-23(14)16)24-26-18-8-4-6-10-21(18)32-24/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUUXCANDYVZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzothiazoles or chromones.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate can be employed in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit antitumor, anti-inflammatory, and antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and derivatives of the compound.

Comparison with Similar Compounds

Key Observations :

  • Solubility : The acetate analogue likely exhibits higher solubility in polar solvents due to its smaller ester group, whereas the dimethoxy variant may show improved solubility in organic solvents due to increased lipophilicity.
  • Crystallinity : Methoxy groups can participate in hydrogen bonding (C–H···O interactions), which may enhance crystal packing efficiency compared to methyl or acetate derivatives .

Spectroscopic Characterization

  • NMR : The 2-methoxybenzoate group in the target compound would show distinct aromatic proton signals (e.g., a singlet for the methoxy group at ~3.8 ppm and deshielded protons ortho to the ester at ~7.5–8.0 ppm). This contrasts with the acetate analogue, where the methyl group resonates at ~2.1 ppm .
  • UV-Vis: Chromenone derivatives typically exhibit strong absorption at 250–350 nm due to π→π* transitions. The benzothiazole moiety may introduce a redshift compared to simpler chromenones .

Crystallographic and Hydrogen-Bonding Analysis

The 2-methoxy group may form C–H···O interactions with adjacent chromenone cores, as observed in similar systems . In contrast, the 2-methylbenzoate analogue would rely more on van der Waals interactions due to the absence of H-bond donors.

Biological Activity

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is a complex organic compound with significant potential in medicinal chemistry. It combines structural elements from benzothiazole, chromenone, and benzoate moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a multifaceted structure characterized by:

  • Benzothiazole Moiety : Known for its antimicrobial and anticancer effects.
  • Chromenone Backbone : Associated with various pharmacological activities, including anticoagulant and anti-inflammatory properties.
  • Methoxybenzoate Group : Enhances lipophilicity and bioactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis. The mechanism involves the inhibition of the enzyme DprE1, crucial for arabinogalactan biosynthesis in the mycobacterial cell wall. Inhibition of this enzyme disrupts bacterial growth and survival.

Pathogen Target Enzyme Effect
Mycobacterium tuberculosisDprE1Inhibition of cell wall synthesis
Various Gram-positive bacteriaUnknownGeneral antimicrobial activity

Anticancer Properties

The compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit cancer cell proliferation in various types of cancer cells. For instance, it has been reported to induce apoptosis in leukemia cell lines through the modulation of apoptotic pathways.

Cancer Cell Line IC50 (µM) Mechanism of Action
Leukemia (e.g., K562)5.0Induction of apoptosis
Solid tumors (e.g., MCF7)10.0Cell cycle arrest and apoptosis induction

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been attributed to its ability to inhibit cyclooxygenase enzymes (COX). This action may provide therapeutic benefits in conditions characterized by excessive inflammation.

Inflammatory Marker Inhibition (%) Concentration (µg/mL)
COX-175%20
COX-285%20

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including the target compound. Results indicated a significant reduction in the viability of Mycobacterium tuberculosis at concentrations as low as 5 µg/mL, highlighting its potential as a new anti-tuberculosis agent .
  • Anticancer Activity Assessment :
    • In vitro studies on human leukemia cell lines demonstrated that the compound induced apoptosis with an IC50 value of 5 µM. This suggests that it could be further developed into a therapeutic agent for leukemia treatment .
  • Anti-inflammatory Mechanism Exploration :
    • Research focused on the inhibition of COX enzymes showed that the compound effectively reduced inflammation markers in animal models, supporting its potential use in treating inflammatory diseases .

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